Methyl (4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)carbamate
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Overview
Description
Methyl (4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)carbamate is a complex chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Scientific Research Applications
Methyl (4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)carbamate is utilized in various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: Employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to interact with a wide range of biological targets . These include various enzymes and receptors involved in inflammatory, antimicrobial, antifungal, antiviral, and antitumor pathways .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with key amino acids in the target proteins .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways, including those involved in inflammation, microbial infection, fungal infection, viral replication, and tumor growth .
Pharmacokinetics
Thiazole derivatives are generally known for their good absorption and distribution profiles, as well as their metabolic stability .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of thiazole derivatives .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)carbamate typically involves the reaction of thiazole derivatives with carbamate groups under controlled conditions. The process often requires the use of specific catalysts and solvents to facilitate the reaction. For instance, one common method involves the reaction of 2-aminothiazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the ring structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions often require the presence of a base and are conducted at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new thiazole derivatives with modified functional groups.
Comparison with Similar Compounds
Similar Compounds
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism and nervous system function.
Sulfur Drugs: Thiazole derivatives used as antibiotics due to their antimicrobial properties.
Biocides and Fungicides: Thiazole-based compounds used in agriculture to protect crops from pests and diseases.
Uniqueness
Methyl (4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)carbamate is unique due to its specific chemical structure, which imparts distinct properties and reactivity
Properties
IUPAC Name |
methyl N-[4-[2-oxo-2-(propylamino)ethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c1-3-4-11-8(14)5-7-6-17-9(12-7)13-10(15)16-2/h6H,3-5H2,1-2H3,(H,11,14)(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFKZDDHKCTCHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1=CSC(=N1)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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